2-Chloro-4,6-dimethoxy-5-nitropyrimidine
Overview
Description
“2-Chloro-4,6-dimethoxy-5-nitropyrimidine” is an organic compound and heterocyclic aromatic ring system. It has a molecular formula of C6H6ClN3O4 . The average mass is 219.583 Da and the monoisotopic mass is 219.004684 Da .
Molecular Structure Analysis
The molecular structure of “2-Chloro-4,6-dimethoxy-5-nitropyrimidine” consists of a pyrimidine ring, which is a heterocyclic aromatic ring system. This ring is substituted with two methoxy groups, a nitro group, and a chloro group .Physical And Chemical Properties Analysis
“2-Chloro-4,6-dimethoxy-5-nitropyrimidine” is a powder with a melting point of 131-132 degrees Celsius . It has a molecular weight of 219.58 .Scientific Research Applications
Hydrogen Bonding Studies
2-Chloro-4,6-dimethoxy-5-nitropyrimidine has been studied for its hydrogen bonding characteristics. In a study by Glidewell et al. (2003), the compound was analyzed to understand its ability to form hydrogen-bonded sheets, which are crucial in the formation of various molecular structures and interactions (Glidewell et al., 2003).
Chemical Synthesis
This compound plays a role as an intermediate in the synthesis of other nitropyrimidines. Lopez et al. (2009) described its use in preparing nitropyrimidines aimed at inactivating the DNA repairing protein MGMT, which is significant in cancer research and treatment (Lopez et al., 2009).
Building Block for Complex Molecules
Another notable application is in the synthesis of complex molecules. For example, Hammarström et al. (2002) utilized a derivative of 2-Chloro-4,6-dimethoxy-5-nitropyrimidine as a building block for synthesizing olomoucine, a molecule of interest in biochemical research (Hammarström et al., 2002).
Electron Spin Resonance Studies
The compound has also been a subject in electron spin resonance studies, which helps in understanding the electron distribution and chemical environment in molecules. Cottrell and Rieger (1967) analyzed various pyrimidine derivatives, including 2-Chloro-4,6-dimethoxy-5-nitropyrimidine, to understand their electronic properties (Cottrell & Rieger, 1967).
Unusual Chemical Reactions
Azev et al. (2005) explored unusual chemical reactions involving 2-Chloro-4,6-dimethoxy-5-nitropyrimidine with C-nucleophiles, contributing to the understanding of its reactivity and potential applications in synthetic chemistry (Azev et al., 2005).
Safety And Hazards
properties
IUPAC Name |
2-chloro-4,6-dimethoxy-5-nitropyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClN3O4/c1-13-4-3(10(11)12)5(14-2)9-6(7)8-4/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FETZNGVNMWWJPO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=NC(=N1)Cl)OC)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClN3O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451312 | |
Record name | 2-CHLORO-4,6-DIMETHOXY-5-NITROPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-4,6-dimethoxy-5-nitropyrimidine | |
CAS RN |
478010-54-7 | |
Record name | 2-CHLORO-4,6-DIMETHOXY-5-NITROPYRIMIDINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60451312 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chloro-4,6-dimethoxy-5-nitropyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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